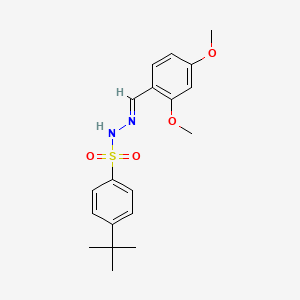![molecular formula C16H18ClNO B5908789 N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908789.png)
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNC belongs to the class of bicyclic compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not yet fully understood. However, several studies have suggested that N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been found to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. Moreover, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed through various in vitro and in vivo assays. However, N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide also has some limitations. For instance, its solubility in water is relatively low, which may limit its use in certain experiments. Moreover, the exact mechanism of action of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not yet fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
In N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research include investigating its exact mechanism of action, exploring its potential use as a drug delivery system, and investigating its potential use in cancer therapy and the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide involves the reaction of 4-chlorobenzoyl chloride with bicyclo[6.1.0]non-2-ene-9-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Propiedades
IUPAC Name |
(2Z)-N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-11-7-9-12(10-8-11)18-16(19)15-13-5-3-1-2-4-6-14(13)15/h3,5,7-10,13-15H,1-2,4,6H2,(H,18,19)/b5-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGVQJCQOOADR-HYXAFXHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C(=O)NC3=CC=C(C=C3)Cl)C=CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C2C(=O)NC3=CC=C(C=C3)Cl)/C=C\C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
![N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
![4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B5908725.png)

![N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908745.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908763.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(2-thienylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908767.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908773.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908779.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908787.png)
![4-tert-butyl-N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}benzenesulfonohydrazide](/img/structure/B5908788.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5908796.png)
![6-acetyl-2-(2,4-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908804.png)
![methyl 4-{[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoate](/img/structure/B5908819.png)